Methyl2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate

Description

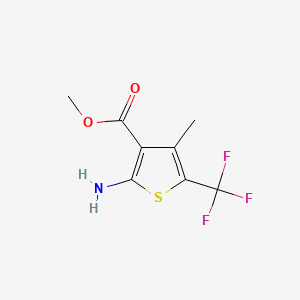

Methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate is a substituted thiophene derivative characterized by a trifluoromethyl group at position 5, a methyl group at position 4, and an amino group at position 2. The methyl ester at position 3 enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C8H8F3NO2S |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C8H8F3NO2S/c1-3-4(7(13)14-2)6(12)15-5(3)8(9,10)11/h12H2,1-2H3 |

InChI Key |

GWOIBHXSVUPTEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe amino and carboxylate groups are then introduced via nucleophilic substitution and esterification reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific pathways.

Mechanism of Action

The mechanism by which methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiophene ring can participate in π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differences are summarized below:

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., PI-29403 with a furyl group) .

- Solubility : Methyl esters (target, PI-29402) exhibit higher organic solubility than ethyl esters (PI-29403, ) due to shorter alkyl chains .

- Thermal Stability: Trifluoromethyl and cyano groups () may reduce thermal stability compared to methyl or phenyl substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves a multi-step approach starting with the formation of the thiophene core, followed by sequential introduction of functional groups (e.g., trifluoromethyl, amino, and carboxylate moieties). Critical parameters include solvent selection (e.g., DMF or THF for solubility), use of catalysts like triethylamine for amide coupling, and temperature control to avoid side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC). Purification often employs flash column chromatography to isolate the product from by-products. Yield optimization may require iterative adjustments of stoichiometry and reaction time .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying proton/carbon environments, including the trifluoromethyl group (δ ~110-120 ppm in 13C NMR) and ester carbonyl (δ ~165-170 ppm).

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., N-H stretching in amines, C=O in esters).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ ~511.3 g/mol based on structural analogs).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound, particularly its efficacy as a kinase inhibitor?

- Methodological Answer :

- Orthogonal Assays : Compare enzymatic inhibition (e.g., ATP-binding assays) with cellular activity (e.g., proliferation assays) to distinguish direct target effects from off-target interactions.

- Structural Analysis : Use X-ray crystallography or cryo-EM to map binding interactions with kinase active sites. Cross-reference with analogs to identify critical functional groups (e.g., trifluoromethyl’s role in hydrophobic binding).

- Dose-Response Studies : Calculate IC50/Ki values across multiple cell lines to assess selectivity and potency variations. Discrepancies may arise from differences in cell permeability or metabolic stability .

Q. What computational strategies are effective for predicting the binding affinity of this compound with kinase targets, and how should predictions be validated?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions between the compound’s functional groups (e.g., amino and trifluoromethyl) and kinase active sites. Prioritize poses with hydrogen bonding to conserved residues (e.g., hinge region).

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 50-100 ns to identify key interaction hotspots.

- Experimental Validation : Perform site-directed mutagenesis on predicted binding residues (e.g., gatekeeper mutations) and measure changes in inhibitory activity. Discrepancies between computational and experimental data may indicate overlooked solvation effects .

Q. What strategies mitigate challenges in achieving high enantiomeric purity during synthesis, particularly with the stereochemically sensitive trifluoromethyl group?

- Methodological Answer :

- Chiral Catalysts/Auxiliaries : Use palladium-catalyzed asymmetric reactions or chiral amines to control stereochemistry during trifluoromethyl introduction.

- Enantiomeric Analysis : Employ chiral HPLC columns (e.g., Chiralpak AD-H) or NMR with chiral shift reagents (e.g., Eu(hfc)3) to quantify enantiomeric excess (ee).

- Racemization Prevention : Optimize reaction pH and temperature (e.g., <0°C for acid-sensitive steps) to minimize unintended stereochemical inversion .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?

- Methodological Answer :

- Contextualize Reaction Conditions : Compare solvent polarity (e.g., DMSO vs. THF), leaving groups (e.g., bromide vs. tosylate), and nucleophile strength (e.g., amines vs. alkoxides). Trifluoromethyl’s electron-withdrawing nature may suppress reactivity in polar aprotic solvents.

- Kinetic Studies : Use stopped-flow NMR to measure reaction rates under varying conditions.

- Theoretical Modeling : Apply density functional theory (DFT) to calculate activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .

Safety and Handling

Q. What safety protocols are recommended for handling Methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

- Storage : Store in amber glass bottles at 2-8°C under inert gas (argon) to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.